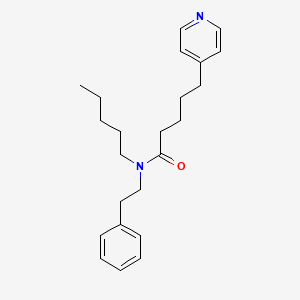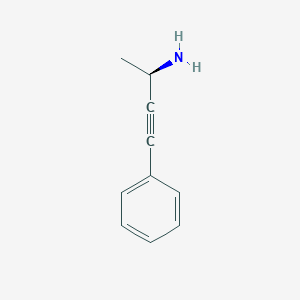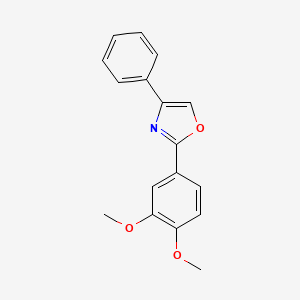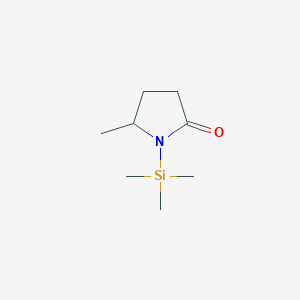
5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one is a heterocyclic organic compound that belongs to the class of pyrrolidinones It is characterized by a five-membered lactam ring with a trimethylsilyl group attached to the nitrogen atom and a methyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: 5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one can be synthesized by refluxing a mixture of 2-pyrrolidinone, triethylamine, and trimethylchlorosilane in benzene . The reaction typically involves the formation of a silyl ether intermediate, which subsequently undergoes cyclization to form the desired pyrrolidinone derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions: 5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidinones depending on the reagents used.
科学研究应用
5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, leading to its observed biological effects.
相似化合物的比较
Pyrrolidin-2-one: A structurally similar compound with a wide range of biological activities.
Pyrrolidin-2,5-dione: Another related compound used in medicinal chemistry.
Prolinol: A derivative with significant applications in drug discovery.
Uniqueness: 5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for developing new pharmaceuticals.
属性
CAS 编号 |
189764-47-4 |
|---|---|
分子式 |
C8H17NOSi |
分子量 |
171.31 g/mol |
IUPAC 名称 |
5-methyl-1-trimethylsilylpyrrolidin-2-one |
InChI |
InChI=1S/C8H17NOSi/c1-7-5-6-8(10)9(7)11(2,3)4/h7H,5-6H2,1-4H3 |
InChI 键 |
RNUCEQXLCSLPFR-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(=O)N1[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


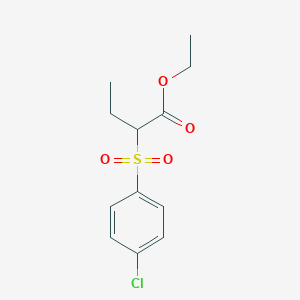
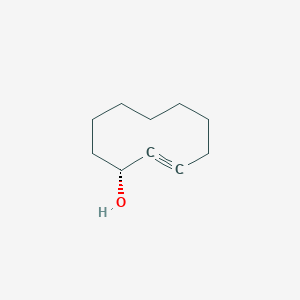
![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
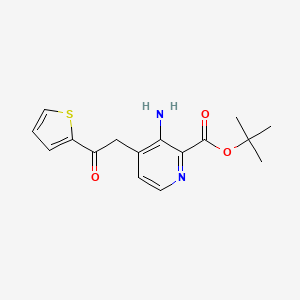
![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)
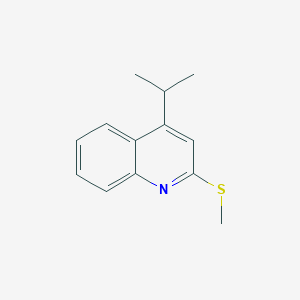
![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)
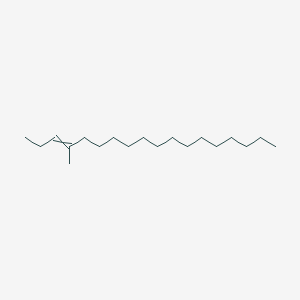
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

